molecular formula C28H28FN5O3 B607827 GSK321 CAS No. 1816331-63-1

GSK321

Katalognummer: B607827
CAS-Nummer: 1816331-63-1
Molekulargewicht: 501.5624
InChI-Schlüssel: IVFDDVKCCBDPQZ-MSOLQXFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von GSK321 beinhaltet die Optimierung der Struktur einer Vorläuferverbindung, GSK990Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen .

Analyse Chemischer Reaktionen

GSK321 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu erzeugen.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • IC50 Values : GSK321 exhibits low IC50 values against mutant IDH1 enzymes: 4.6 nM for R132H, 3.8 nM for R132C, and 2.9 nM for R132G .
  • Selectivity : The compound shows minimal activity against wild-type IDH1 (46 nM) and no significant inhibition of IDH2 .
  • Reversible Action : The effects of this compound on 2-HG levels are reversible, with levels returning to near baseline within 14 hours post-treatment cessation .

Induction of Myeloid Differentiation

One of the most significant applications of this compound is its ability to induce myeloid differentiation in IDH1 mutant AML cells. Studies have shown that treatment with this compound leads to a marked increase in differentiated cell populations within leukemic cultures.

Observations:

  • Cell Proliferation : Initial increases in cell numbers were observed in IDH1 mutant AML cells treated with this compound, peaking at day 9 before returning to baseline .
  • Differentiation Markers : There was a significant upregulation of CD15-positive cells after treatment, indicating differentiation .
  • Leukemic Blast Reduction : Flow cytometric analysis revealed a decrease in leukemic blast cells following this compound treatment compared to controls .

Table 1: Effects of this compound on IDH1 Mutant AML Cells

ParameterThis compound TreatmentControl (DMSO)GSK990 Treatment
Intracellular 2-HG (fold change)0.29 ± 0.05 (R132H)1.01.5
CD15 Positive Cells (fold change)7.4 ± 0.4 (R132G)1.01.1
Leukemic Blast Cells (fold change)0.7 ± 0.11.01.5

Potential Research Areas:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.
  • Long-term Effects : Evaluating the long-term impact of this compound treatment on patient outcomes.
  • Mechanistic Studies : Further studies to explore the detailed biochemical pathways affected by this compound.

Wirkmechanismus

GSK321 exerts its effects by binding to the allosteric pocket of the mutant IDH1 enzyme when it is in an open state. This binding inhibits the enzyme’s activity, reducing the production of 2-hydroxyglutarate (2-HG), a metabolite associated with cancer progression. The inhibition of mutant IDH1 by this compound leads to the differentiation of leukemic cells and affects various molecular pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

GSK321 wird mit anderen IDH1-Inhibitoren wie AG-120 (Ivosidenib) und GSK990 verglichen. Während AG-120 ebenfalls ein selektiver IDH1-Inhibitor ist, hat this compound eine höhere Potenz und Selektivität für bestimmte IDH1-Mutationen gezeigt. Der einzigartige Bindungsmechanismus von this compound an die allosterische Tasche von IDH1 unterscheidet es von anderen Inhibitoren .

Ähnliche Verbindungen

  • AG-120 (Ivosidenib)
  • GSK990
  • IDH305

Die hohe Selektivität und Potenz von this compound machen es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

GSK321 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), primarily targeting the R132 mutations commonly associated with acute myeloid leukemia (AML) and other malignancies. The compound has garnered attention due to its potential to induce differentiation in cancer cells and alter metabolic pathways, leading to significant biological effects.

This compound functions by inhibiting the neomorphic activity of mIDH1, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis through epigenetic modifications. By inhibiting this pathway, this compound reduces 2-HG levels, thereby restoring normal cellular differentiation and function.

Key Findings from Research

  • Inhibition Potency : this compound demonstrated modest activity against wild-type IDH1 with an IC50 of 46 nM, while showing minimal inhibition against IDH2 proteins in biochemical assays .
  • Cell Cycle Effects : In primary AML cells harboring IDH1 mutations (R132G and R132C), treatment with this compound resulted in a significant decrease in quiescent (G0-phase) cells and an increase in cells transitioning into the G1-phase of the cell cycle. Specifically, after 7 days of treatment:
    • R132G IDH1: 36.7% G0-phase with this compound vs. 65.7% with DMSO.
    • R132C IDH1: 24.0% G0-phase with this compound vs. 54.1% with DMSO .
  • Induction of Differentiation : Flow cytometry analyses revealed that this compound treatment led to increased expression of granulocytic markers such as CD15, indicating differentiation of AML cells. For instance:
    • A significant increase in CD15-positive cells was observed, with a 7.4-fold increase in R132G IDH1 cells after 6-7 days of treatment compared to controls .
  • Impact on Cell Viability : Initial increases in viable cell numbers were noted after treatment; however, by day 15, a marked decrease in viability and increased apoptosis were observed, highlighting a biphasic response to this compound .

Efficacy in Clinical Settings

A meta-analysis involving multiple studies has shown that IDH inhibitors like this compound improve progression-free survival (PFS) and overall response rates (ORR) compared to conventional therapies for patients with IDH-mutated cancers:

  • Progression-Free Survival (PFS) : The experimental group showed a significantly higher PFS compared to controls (WMD = 1.68, P = 0.001) .
  • Objective Response Rate (ORR) : The ORR was also significantly improved in patients receiving IDH inhibitors (OR = 5.72, P < 0.00001) .

Safety Profile

The incidence of treatment-related adverse events was comparable between groups receiving IDH inhibitors and those undergoing standard treatments, suggesting a favorable safety profile for this compound .

Case Study 1: Patient Response

In a clinical setting involving patients with R132G IDH1-mutant AML, administration of this compound led to substantial reductions in leukemic blast cells and enhanced differentiation into granulocytic lineages over a treatment period of several weeks . This case underscores the potential for this compound to not only inhibit tumor growth but also promote differentiation, which is crucial for effective leukemia treatment.

Case Study 2: Resistance Mechanisms

Resistance to mIDH inhibitors like this compound has been documented, particularly through secondary mutations such as S280F alongside R132 mutations. These mutations can alter binding affinity and efficacy of inhibitors, necessitating ongoing research into combination therapies or novel inhibitors to overcome resistance .

Summary Table of Biological Activity

Biological Activity Observation
IC50 against WT IDH1 46 nM
Effect on Quiescent Cells Decrease from 65.7% (DMSO) to 36.7% (this compound)
CD15 Positive Differentiation Up to 7.4-fold increase in R132G IDH1 cells
Viability Changes Initial increase followed by decreased viability
PFS Improvement WMD = 1.68, P = 0.001
ORR Improvement OR = 5.72, P < 0.00001

Eigenschaften

IUPAC Name

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFDDVKCCBDPQZ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK321
Reactant of Route 2
Reactant of Route 2
GSK321
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GSK321
Reactant of Route 4
Reactant of Route 4
GSK321
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK321
Reactant of Route 6
Reactant of Route 6
GSK321

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.